REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[Si]([C:19]#[N:20])(C)C>C(OCC)C.[I-].[Zn+2].[I-]>[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([OH:14])([CH2:19][NH2:20])[CH2:10][CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
2.22 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
1.95 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
|
Quantity
|
5 mg
|
Type
|
catalyst
|
Smiles
|
[I-].[Zn+2].[I-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 6 hours or until reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove some solid
|
Type
|
ADDITION
|
Details
|
added dropwise to a solution of diethyl ether (15 mL)
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Type
|
ADDITION
|
Details
|
containing 1M lithium aluminium hydride/diethyl ether (30 mL)
|
Type
|
STIRRING
|
Details
|
After stirring at ambient temp. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction was carefully quenched with aqueous sat'd sodium sulfate
|
Type
|
ADDITION
|
Details
|
This suspension was diluted with more diethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove solids
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under partial vacuum
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)(CN)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |